ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
Research on compounds similar to ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate often focuses on their unique chemical structures and properties. For example, studies have elucidated the crystal structures of related compounds, revealing details like tautomeric forms and hydrogen bonding patterns (Karczmarzyk et al., 2012). These structural insights are crucial for understanding the reactivity and potential applications of these molecules in various chemical and biological contexts.
Synthesis and Reactivity
The synthetic routes to similar compounds involve multi-component reactions that allow for the efficient assembly of complex structures. For instance, the Gewald reaction has been utilized to create 2-amino-3-carboxamide derivatives of thiophene in an environmentally friendly manner, demonstrating the compound's role in facilitating the synthesis of thiophene derivatives with potential pharmacological activities (Abaee & Cheraghi, 2013). These synthetic methodologies are instrumental in expanding the chemical space of thiophene-based compounds for further research and development.
Biological Activities
Compounds structurally related to this compound have been studied for their biological activities. For example, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines, revealing significant activity in some cases (Ghorab et al., 2013). Such studies highlight the potential therapeutic applications of these compounds in cancer treatment.
Properties
IUPAC Name |
ethyl 2-[[4-(2-phenylethyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-27-18(25)14-29-20-23-22-17(13-21-19(26)16-9-6-12-28-16)24(20)11-10-15-7-4-3-5-8-15/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCWYUCYGBHIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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